molecular formula C26H21N5O3 B12128265 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12128265
M. Wt: 451.5 g/mol
InChI Key: VQQWATRHLSHJRL-UHFFFAOYSA-N
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Description

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrroloquinoxaline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps One common approach starts with the preparation of the benzodioxole moiety, which is then coupled with a pyrroloquinoxaline intermediateSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .

Properties

Molecular Formula

C26H21N5O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H21N5O3/c1-15-6-9-17(10-7-15)28-26(32)22-23-25(30-19-5-3-2-4-18(19)29-23)31(24(22)27)13-16-8-11-20-21(12-16)34-14-33-20/h2-12H,13-14,27H2,1H3,(H,28,32)

InChI Key

VQQWATRHLSHJRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

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